3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as Fmoc-D-3-cyanophenylalanine, is a derivative of the amino acid phenylalanine. In this compound, the phenyl group has been substituted with a cyano group at the third position, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial in peptide synthesis, allowing for selective reactions without interfering with the amino functionality. The molecular formula of this compound is C25H20N2O4, with a molar mass of approximately 412.44 g/mol .
The chemical reactivity of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid includes several types of reactions:
The Fmoc group can be removed using bases like piperidine in solvents such as N,N-dimethylformamide, allowing for further reactions involving the free amino group.
While specific biological activity data for 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid may be limited, its structural characteristics suggest potential interactions in biological systems. Compounds with cyano groups often exhibit unique binding properties and can influence peptide conformation and stability. This compound's incorporation into peptides can modulate their biological functions, potentially affecting enzyme activity or receptor interactions .
The synthesis of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically follows these steps:
These methods are commonly employed in solid-phase peptide synthesis protocols .
Interaction studies involving 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid focus on its role in peptide formation and stability. The cyano group may facilitate hydrogen bonding and other interactions that affect peptide conformation. Investigating these interactions helps elucidate the compound's potential applications in drug design and molecular biology .
Several compounds share structural similarities with 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, including:
| Compound Name | Structural Feature | Similarity |
|---|---|---|
| Fmoc-D-2-Cyanophenylalanine | Cyano group at second position | High |
| Fmoc-D-4-Cyanophenylalanine | Cyano group at fourth position | High |
| Fmoc-D-Phenylalanine | No cyano substitution | Moderate |
| (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid | Different aromatic substitution | Moderate |
The uniqueness of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in the specific positioning of the cyano group, which influences its chemical reactivity and biological activity compared to other positional isomers. This distinct configuration can significantly affect the resulting peptides' properties, making it a valuable compound in synthetic chemistry and biochemistry .
The fluorenylmethyloxycarbonyl protecting group represents a cornerstone in modern amino acid protection chemistry, particularly for cyanophenylalanine derivatives [1]. This base-labile amine protecting group demonstrates exceptional stability toward acids and hydrolysis while enabling selective removal by weak bases such as piperidine [1]. The fluorenylmethyloxycarbonyl group can be introduced through multiple synthetic pathways, with fluorenylmethyloxycarbonyl chloride and 9-fluorenylmethylsuccinimidyl carbonate serving as the primary reagents [1].
For cyanophenylalanine derivatives, the protection strategy typically employs fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine . Advanced silylation-assisted fluorenylmethyloxycarbonyl protection methods have demonstrated remarkable efficiency, achieving yields exceeding 90% through pre-treatment with silylating agents including N-methyl-N-(trimethylsilyl)trifluoroacetamide or N,O-bis(trimethylsilyl)acetamide . These optimized conditions utilize aprotic solvents such as methylene chloride at temperatures ranging from 25-50°C, ensuring minimal side reactions and exceptional optical purity .
| Protection Method | Reagent | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Standard Fluorenylmethyloxycarbonyl Chloride | Fluorenylmethyloxycarbonyl-Cl | 75-85 | Room temperature, 2-4 hours [3] |
| Silylation-Assisted | N-methyl-N-(trimethylsilyl)trifluoroacetamide + Fluorenylmethyloxycarbonyl-OSu | >90 | 25-50°C, anhydrous conditions |
| Succinimidyl Carbonate | 9-fluorenylmethylsuccinimidyl carbonate | 80-95 | Mild basic conditions [3] |
The deprotection mechanism of fluorenylmethyloxycarbonyl groups proceeds through a β-elimination cascade initiated by piperidine [4] [5]. The basic piperidine abstracts an acidic proton from the fluorenyl moiety, triggering elimination that produces dibenzofulvene, carbon dioxide, and the desired free amine [5]. This reaction occurs virtually instantaneously on a second-scale timeframe, with standard deprotection protocols employing 20% piperidine in dimethylformamide for 2-5 minutes [6].
The stability profile of fluorenylmethyloxycarbonyl-protected cyanophenylalanine derivatives under various synthetic conditions has been extensively characterized [3]. These compounds demonstrate remarkable resistance to acidic hydrolysis and oxidative conditions while maintaining complete orthogonality with other commonly employed protecting groups in peptide synthesis [3]. The fluorenyl group's inherent fluorescent properties additionally enable analytical monitoring through reversed-phase high-performance liquid chromatography [1].
The integration of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid into solid-phase peptide synthesis protocols demonstrates exceptional compatibility with standard fluorenylmethyloxycarbonyl chemistry [8]. Solid-phase peptide synthesis employs the stepwise addition of protected amino acid derivatives to growing peptide chains anchored on insoluble polymeric supports, with each cycle comprising deprotection, coupling, and washing steps [9] [8].
The coupling efficiency of cyanophenylalanine derivatives in solid-phase peptide synthesis depends critically on several parameters including reagent concentration, reaction time, temperature, and mixing conditions [10]. Experimental data reveals that coupling yields typically range from 95-99% per amino acid addition when optimal conditions are employed [11] [12]. For challenging sequences or sterically hindered positions, yields may decrease to 85-95%, necessitating double-coupling strategies or extended reaction times [11].
| Coupling Parameter | Standard Conditions | Optimized Conditions | Yield Impact |
|---|---|---|---|
| Reagent Equivalents | 2.0 equiv amino acid | 3.0-4.0 equiv amino acid | +3-5% yield [10] |
| Coupling Time | 30-60 minutes | 60-120 minutes | +2-4% yield [10] |
| Temperature | Room temperature | 50-60°C | +4-7% yield [10] |
| Coupling Agent | HBTU | HATU | +2-3% yield [13] |
The compatibility of cyanophenylalanine derivatives with solid-phase peptide synthesis extends to various resin types and linker systems [14]. Wang resin, Rink amide resin, and 2-chlorotrityl resin all demonstrate excellent performance with fluorenylmethyloxycarbonyl-protected cyanophenylalanine [8]. The cyano functional group exhibits remarkable stability throughout the synthesis cycle, showing no significant degradation or modification under standard coupling and deprotection conditions [14].
Analytical monitoring of solid-phase peptide synthesis incorporating cyanophenylalanine derivatives typically employs the Kaiser ninhydrin test for qualitative assessment of coupling completeness [15]. Quantitative analysis utilizes ultraviolet spectrophotometric determination of the dibenzofulvene-piperidine adduct formed during fluorenylmethyloxycarbonyl deprotection, enabling real-time monitoring of reaction progress [16]. Advanced approaches incorporate refractometry for online quantification of resin loading without interrupting the synthesis process [16].
The aggregation tendency of peptide sequences containing cyanophenylalanine residues represents a critical consideration in solid-phase peptide synthesis optimization [12]. Secondary structure formation through inter-chain aggregation can dramatically reduce coupling efficiency, particularly for peptide sequences exceeding 30-50 residues [12]. Mitigation strategies include elevated temperature protocols, chaotropic additives, and modified solvent systems to enhance solvation of growing peptide chains [12].
Recent advances in solid-phase peptide synthesis have introduced innovative one-step coupling methodologies utilizing diaminobenzoate resins for direct incorporation of fluorenylmethyloxycarbonyl-amino acid derivatives [17] [18]. This approach enables the synthesis of 3-(fluorenylmethyloxycarbonyl-amino acid)-3,4-diaminobenzoic acids through direct coupling of free diaminobenzoic acid with fluorenylmethyloxycarbonyl-amino acids, achieving yields ranging from 40-94% without chromatographic purification [17].
The optimized protocol employs N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide as the coupling agent, with 1.2 equivalents providing optimal results [17]. The reaction proceeds through activation of the carboxyl group followed by nucleophilic attack by the diaminobenzoate amine, forming the desired amide bond in a single synthetic step [17]. Reaction conditions utilize dimethylformamide as solvent with N-methylmorpholine as base, maintaining reaction temperatures at ambient conditions for 60-140 minutes [17].
| Amino Acid Derivative | Coupling Agent | Yield (%) | Purification Method |
|---|---|---|---|
| Fluorenylmethyloxycarbonyl-Phenylalanine | HATU (1.2 equiv) | 91 | Precipitation only [17] |
| Fluorenylmethyloxycarbonyl-Alanine | HATU (1.2 equiv) | 87 | Precipitation only [17] |
| Fluorenylmethyloxycarbonyl-Glycine | HATU (1.2 equiv) | 90 | DCM wash required [17] |
| Fluorenylmethyloxycarbonyl-Methionine | HATU (1.2 equiv) | 94 | Precipitation only [17] |
The diaminobenzoate resin methodology demonstrates particular advantages for cyanophenylalanine derivatives due to the compatibility of the cyano functional group with the coupling conditions [17]. The approach eliminates the need for chromatographic purification in most cases, with simple precipitation procedures sufficient to obtain products with purities exceeding 95% [17]. For certain amino acid derivatives, including histidine, additional purification steps remain necessary to achieve acceptable purity levels [17].
The synthetic utility of this one-step approach extends beyond standard proteinogenic amino acids to encompass unnatural amino acid derivatives [17]. Fluorenylmethyloxycarbonyl-(2-naphthyl)alanine and N-fluorenylmethyloxycarbonyl-6-aminohexanoic acid derivatives have been successfully prepared using this methodology, achieving yields of 50% and 65% respectively [17]. This versatility positions the diaminobenzoate coupling approach as a valuable tool for accessing diverse amino acid building blocks required in contemporary peptide synthesis applications [17].
The mechanism of diaminobenzoate resin coupling involves selective acylation of one aniline nitrogen while leaving the second amine available for subsequent peptide chain elongation [19]. Successful implementation requires careful optimization of reaction conditions to prevent overacylation, which leads to branched peptide formation, or incomplete acylation, resulting in chain termination [19]. The regioselectivity of the coupling reaction favors the meta-amine position, producing 3-substituted diaminobenzoic acid derivatives as the predominant products [17].
X-ray crystallographic analysis represents the gold standard for determining absolute molecular configurations and detailed three-dimensional structural parameters of fluorenylmethoxycarbonyl-protected amino acid derivatives [1] [2]. The systematic investigation of crystallographic parameters for compounds structurally related to 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid provides critical insights into conformational preferences and intermolecular interactions.
| Parameter | Typical Range | Quality Indicator |
|---|---|---|
| Resolution (Å) | 1.0-3.0 | Higher resolution indicates better quality |
| R-factor (%) | 15-25 | Lower R-factor indicates better model fit |
| R-free (%) | 18-30 | Lower R-free indicates reduced overfitting |
| Completeness (%) | >95 | Data coverage completeness |
| I/σ(I) | >2.0 | Data quality measure |
The crystallographic analysis of fluorenylmethoxycarbonyl-protected amino acids reveals characteristic conformational features specific to this protecting group [2]. Studies of related fluorenylmethoxycarbonyl derivatives demonstrate that the fluorenyl moiety adopts preferential orientations with respect to the urethane functionality, predominantly exhibiting trans configurations [2]. The conformational analysis indicates restricted flexibility compared to other protecting groups, with torsion angles θ₂ predominantly ranging from 150° to 210° and θ₃ values constrained to regions of 160° ± 20° and 180° ± 20° [2].
Comprehensive analysis of fluorenylmethoxycarbonyl amino acid crystal structures reveals characteristic supramolecular synthon patterns [1]. The crystal packing is dominated by hydrogen bonding interactions involving the urethane carbonyl and amino functionalities. Hirshfeld surface analysis demonstrates that hydrogen-hydrogen, carbon-hydrogen, and oxygen-hydrogen interactions constitute the major contributions to the total surface area, typically accounting for 40-60% of intermolecular contacts [1].
| Structural Parameter | Measurement Method | Typical Values |
|---|---|---|
| Unit cell dimensions | Direct measurement | a, b, c (6-25 Å) |
| Space group | Systematic absences | P21, P212121, C2 |
| Fluorenyl ring geometry | Least squares analysis | Planar within 0.05 Å |
| Carbamate bond lengths | Refinement | C-N: 1.34 ± 0.02 Å |
| Hydrogen bond distances | Distance analysis | 1.8-2.2 Å |
The crystallographic investigation of fluorenylmethoxycarbonyl-protected analogues establishes definitive conformational parameters [2]. The fluorenyl-urethane moiety exhibits characteristic torsion angles: ω₀ values of approximately 180° or 0°, θ₁ constrained to 180° ± 15°, and restricted θ₂ values predominantly near 180° ± 30° [2]. These geometric constraints result from steric interactions between the bulky fluorenyl system and the amino acid backbone, leading to enhanced conformational rigidity compared to other protecting groups.
Multidimensional nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid in solution state, revealing dynamic conformational behavior and intermolecular interactions [3] [4]. The nuclear magnetic resonance approach offers unique advantages for studying biological macromolecules in their natural solution environment, providing direct access to conformational flexibility and dynamic processes.
| NMR Experiment | Chemical Shift Range (ppm) | Information Content | Typical Acquisition Time |
|---|---|---|---|
| ¹H NMR | 0.8-8.5 | Proton chemical shifts, coupling patterns | 5-15 minutes |
| ¹³C NMR | 10-180 | Carbon chemical shifts, multiplicity | 30-60 minutes |
The proton nuclear magnetic resonance spectrum of fluorenylmethoxycarbonyl-protected amino acids exhibits characteristic resonance patterns [5] [6]. The fluorenyl aromatic protons appear as complex multiplets in the region 7.2-8.0 parts per million, with the methylene protons of the fluorenylmethoxycarbonyl group typically observed around 4.3 parts per million [5]. The urethane nitrogen-hydrogen proton generates a distinctive signal at approximately 6.7 parts per million, serving as a diagnostic marker for successful protection.
| NMR Experiment | Information Content | Chemical Shift Range | Acquisition Time |
|---|---|---|---|
| 2D COSY | Proton-proton scalar couplings | 0.8-8.5 (both dimensions) | 2-4 hours |
| 2D HSQC | Proton-carbon correlations | ¹H: 0.8-8.5; ¹³C: 10-180 | 1-3 hours |
| 2D NOESY | Spatial proximities (< 5 Å) | 0.8-8.5 (both dimensions) | 4-8 hours |
| 2D TOCSY | Extended coupling networks | 0.8-8.5 (both dimensions) | 2-6 hours |
The heteronuclear single quantum coherence experiment provides unambiguous assignment of proton-carbon correlations, enabling precise identification of individual carbon environments [4]. For fluorenylmethoxycarbonyl-protected amino acids, the heteronuclear single quantum coherence spectrum reveals characteristic cross-peaks connecting the fluorenyl aromatic carbons (120-140 parts per million) with their corresponding protons (7.2-8.0 parts per million) [4].
Nuclear magnetic resonance chemical shift analysis provides quantitative structural information through empirical correlations with protein secondary structure content [7]. The averaged chemical shift approach utilizes systematic mining of chemical shift databases to establish relationships between nuclear magnetic resonance parameters and three-dimensional structural features [7]. For amino acid derivatives, chemical shift perturbations upon protection group attachment reveal conformational changes and electronic effects.
| Structural Feature | ¹H Chemical Shift Change (ppm) | ¹³C Chemical Shift Change (ppm) |
|---|---|---|
| α-Proton | +0.2 to +0.5 | +2 to +5 |
| Aromatic protons | +0.1 to +0.3 | +1 to +3 |
| Carboxyl carbon | +1 to +3 | +170 to +175 |
The nuclear magnetic resonance analysis demonstrates that fluorenylmethoxycarbonyl protection induces systematic chemical shift changes reflecting altered electronic environments and conformational constraints [6]. These perturbations provide diagnostic indicators for successful protection and structural verification.
High-resolution mass spectrometry represents an indispensable analytical technique for comprehensive molecular characterization and validation of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid [8] [9]. The technique provides sub-parts-per-million mass accuracy, enabling unambiguous molecular formula determination and detailed fragmentation pathway elucidation.
| HRMS Parameter | Orbitrap Performance | Time-of-Flight Performance | Applications |
|---|---|---|---|
| Mass Accuracy (ppm) | < 3 | < 5 | Molecular formula determination |
| Resolution (FWHM) | 30,000-500,000 | 10,000-40,000 | Isotope pattern analysis |
| Dynamic Range | 10⁴-10⁵ | 10³-10⁴ | Quantitative analysis |
| Sensitivity (LOD) | femtogram-picogram | picogram-nanogram | Trace analysis |
Electrospray ionization mass spectrometry of fluorenylmethoxycarbonyl-protected amino acids generates characteristic fragmentation patterns that provide structural confirmation and purity assessment [10] [9]. The protonated molecular ions undergo predictable dissociation reactions, with loss of the fluorenylmethoxycarbonyl group (222 atomic mass units) representing a diagnostic fragmentation pathway [10].
| Fragmentation Type | Mass Loss (Da) | Proposed Structure | Relative Intensity |
|---|---|---|---|
| Fluorenylmethoxycarbonyl loss | 222 | [M+H-Fmoc+H]⁺ | High |
| Water elimination | 18 | [M+H-H₂O]⁺ | Medium |
| Carbon monoxide loss | 28 | [M+H-CO]⁺ | Low |
| Combined losses | 240 | [M+H-Fmoc-H₂O+H]⁺ | Medium |
| Mass Parameter | Theoretical Value | Experimental Range | Acceptance Criteria |
|---|---|---|---|
| Monoisotopic mass | [M+H]⁺ | ± 5 ppm | < 3 ppm deviation |
| Isotope pattern | A+1 peak ratio | 27.5% ± 2% | M+1/M ratio |
| Fragmentation accuracy | Fragment masses | ± 10 ppm | < 5 ppm deviation |
High-resolution mass spectrometry enables precise quantitative determination through multiple reaction monitoring approaches [13]. The method validation encompasses linearity assessment across concentration ranges from nanogram to microgram levels, with correlation coefficients typically exceeding 0.995 [13]. Inter-day and intra-day precision studies demonstrate relative standard deviations below 5% for concentration ranges above the limit of quantification [13].
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | > 0.990 | > 0.995 |
| Accuracy (% bias) | ± 15% | ± 5% |
| Precision (% RSD) | < 15% | < 5% |
| Recovery (%) | 85-115% | 90-110% |